molecular formula C7H11N3O B566784 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol CAS No. 1256643-60-3

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol

Cat. No.: B566784
CAS No.: 1256643-60-3
M. Wt: 153.185
InChI Key: WUOZWHQSSQVLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered azepine ring. The hydroxyl group at position 3 and the partially saturated azepine backbone contribute to its unique physicochemical properties, including hydrogen-bonding capacity and conformational flexibility.

Properties

IUPAC Name

2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-7-5-1-3-8-4-2-6(5)9-10-7/h8H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZWHQSSQVLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219997
Record name 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-60-3
Record name 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol typically involves multi-step organic reactions. One common method is the Biginelli-type condensation, which involves the reaction of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol or amine .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol exhibit significant anti-inflammatory properties. For instance, certain compounds in this class showed enhanced selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects. A selectivity index (SI) was reported as high as 344.56 for some derivatives when compared to standard drugs like celecoxib .

Analgesic Effects

The analgesic effects of these compounds have been evaluated in vivo. Studies indicated that specific derivatives produced notable pain relief in animal models. For example, compounds demonstrated over 50% inhibition in pain models compared to controls . This suggests a promising avenue for the development of new analgesics.

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol derivatives. For instance, certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . These findings indicate that this compound may inhibit tumor growth and could serve as a scaffold for designing new anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Values (μM)Selectivity Index
Anti-inflammatoryCompound A5.40344.56
AnalgesicCompound BN/AN/A
AnticancerCompound C1.962 (A549)N/A
3.597 (HCT-116)
0.604 (MCF-7)

This table summarizes key findings from recent studies on the biological activities associated with derivatives of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Ring Position Notable Properties/Applications References
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol Pyrazolo[3,4-d]azepine -OH at position 3 Potential hydrogen-bond donor; dihydrochloride salt enhances solubility
3-(1-Ethyl-piperidin-3-yl)-1,4,5,6,7,8-hexahydro-pyrazolo[3,4-b]azepine Pyrazolo[3,4-b]azepine 1-Ethyl-piperidinyl at position 3 Commercialized for medicinal purposes; likely modulates lipophilicity
1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine Pyrazolo[3,4-b]azepine Ethyl and isobutyl groups Increased steric bulk; potential CNS activity (inferred from similar azepines)
Pyrazolo[3,4-d]pyridazine-7-one derivatives Pyrazolo[3,4-d]pyridazine Varied substituents at position 7 Demonstrated anti-ZIKV activity; smaller 6-membered ring enhances rigidity

Key Observations:

Ring System Variations :

  • The target compound’s 7-membered azepine ring offers greater conformational flexibility compared to the 6-membered pyridazine in , which may influence binding kinetics to biological targets .
  • Fusion position : Pyrazolo[3,4-d] vs. [3,4-b] alters ring strain and electronic distribution. For example, [3,4-b] analogs (e.g., CAS 585520-39-4) may exhibit distinct steric interactions in receptor binding .

Piperidinyl substituents (e.g., in CAS 585520-39-4) introduce basic nitrogen atoms, which could improve blood-brain barrier penetration for CNS-targeted applications .

Commercial analogs (e.g., CAS 583811-70-5) are marketed for medicinal use, though specific activity data is proprietary .

Biological Activity

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol is a compound of significant interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, receptor interactions, and overall therapeutic potential based on recent research findings.

Chemical Structure and Properties

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol is characterized by a fused pyrazole and azepine structure. This unique configuration contributes to its biological activity by allowing interaction with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives, including 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes:

  • In vitro Studies : A study reported that derivatives of pyrazole exhibited significant COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 μM against human recombinant COX-2. Notably, some compounds demonstrated selectivity indices (SI) superior to that of celecoxib (SI = 313.12) .
  • In vivo Studies : The compound showed promising results in animal models. For instance, a series of tests indicated that certain derivatives produced edema inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac sodium .
CompoundCOX-2 IC50 (μM)Selectivity Index
Compound A0.02462.91
Compound B0.04334.25
Celecoxib-313.12

Receptor Interactions

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol has also been studied for its interaction with serotonin receptors:

  • 5-HT7 Receptor : Research indicates that certain derivatives act as biased ligands at the 5-HT7 receptor. For example, one study demonstrated that a derivative exhibited a Ki value of 30 nM and an IC50 for G protein signaling at 7,800 nM . This suggests potential applications in treating mood disorders and insomnia.

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats:

  • Results : The compound demonstrated significant reduction in paw swelling compared to the control group treated with saline. The percentage of edema inhibition was recorded at approximately 93.80%, showcasing its potent anti-inflammatory properties .

Study on Serotonin Receptor Modulation

A study focusing on the modulation of circadian rhythms through the 5-HT7 receptor noted:

  • Findings : The administration of the compound led to phase advances in wheel-running activity in rodent models when combined with specific agonists. This highlights its potential role in managing sleep disorders .

Q & A

Q. Table 1. Synthetic Conditions for Pyrazolo-Azepine Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationPd(OAc)₂, K₂CO₃, dry CH₃CN, 80°C62–75
PurificationAmmonium acetate buffer (pH 6.5), recrystallization (CH₃CN)95% purity

Q. Table 2. Pharmacological Profiling

AssayTargetResult (IC₅₀)Reference
5-HT₇ bindingHEK-293 cells12 nM
HGPRT inhibitionRecombinant enzyme>100 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.